

Section 1: Compound Identification and Core Physical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Chloro-2-ethyl-4-nitrobenzene**

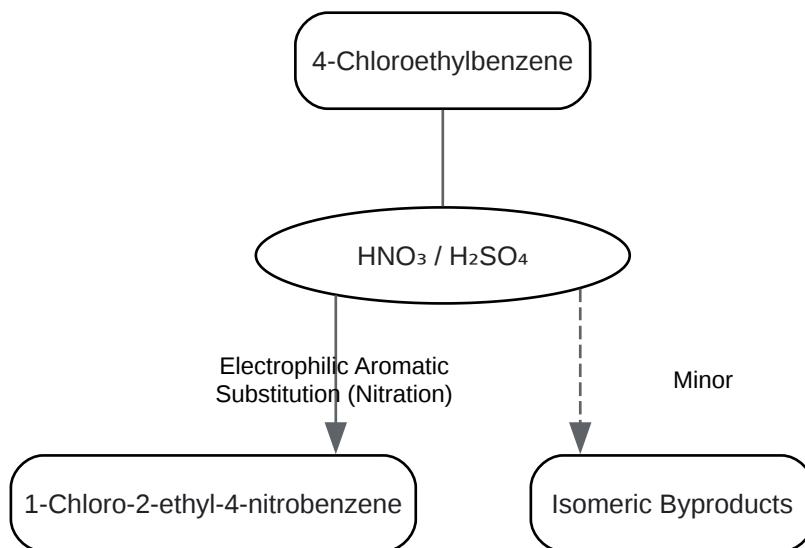
Cat. No.: **B3268797**

[Get Quote](#)

1-Chloro-2-ethyl-4-nitrobenzene belongs to the class of chlorinated nitroaromatic compounds. These molecules are versatile building blocks in organic synthesis, primarily due to the reactivity imparted by the electron-withdrawing nitro group and the chloro substituent.^[1] ^[2] Understanding its core physical properties is the first step in its effective application in a laboratory setting.

The definitive identification of this compound is crucial for regulatory compliance, literature searches, and procurement. The primary identifiers and computed physical properties are summarized below.

Property	Value	Source
IUPAC Name	1-chloro-2-ethyl-4-nitrobenzene	[3]
CAS Number	49709-31-1	[3] [4] [5]
Molecular Formula	C ₈ H ₈ CINO ₂	[3] [6] [7]
Molecular Weight	185.61 g/mol	[3] [6] [8]
Canonical SMILES	CCC1=C(C=CC(=C1)[O-])Cl	[3]
Topological Polar Surface Area	45.8 Å ²	[3] [8]
XLogP3 (Computed)	3.2	[3]
Boiling Point	No data available	[9]
Melting Point	No data available	


Note: Experimental data for properties such as melting and boiling points are not readily available in published literature. Researchers should perform their own characterization upon synthesis or acquisition.

Section 2: Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While specific literature detailing the synthesis of **1-Chloro-2-ethyl-4-nitrobenzene** is sparse, a logical and efficient route can be devised based on fundamental principles of electrophilic aromatic substitution. The most plausible precursor is 4-chloroethylbenzene.

The rationale for this choice lies in the directing effects of the substituents on the benzene ring. Both the ethyl group (-CH₂CH₃) and the chloro group (-Cl) are ortho, para-directors. In 4-chloroethylbenzene, the para position relative to the ethyl group is occupied by the chlorine atom. Therefore, nitration is expected to predominantly occur at the positions ortho to the activating ethyl group, namely positions 2 and 6. Position 2 is sterically less hindered than position 6 (which is flanked by both substituents), making the formation of **1-chloro-2-ethyl-4-nitrobenzene** the major expected product.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic route to **1-Chloro-2-ethyl-4-nitrobenzene**.

Chemical Reactivity

The reactivity of **1-Chloro-2-ethyl-4-nitrobenzene** is dictated by its three key functional components:

- The Nitro-Substituted Aromatic Ring: The potent electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). The chlorine atom can be displaced by strong nucleophiles. This is a cornerstone of the utility of chloronitrobenzene derivatives in building more complex molecules.[1]
- The Nitro Group: The nitro group itself is a key functional handle. It can be readily reduced to an aniline (amino group) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in the synthesis of many dyes, pharmaceuticals, and agrochemicals, as the resulting amino group can be further functionalized.
- The Ethyl Group: The benzylic protons on the ethyl group are susceptible to radical reactions, such as free-radical halogenation, although this typically requires specific conditions to compete with reactions on the aromatic ring.

Section 3: Safety, Handling, and Toxicology

Disclaimer: No specific toxicological data for **1-Chloro-2-ethyl-4-nitrobenzene** has been published. The information provided is based on data for structurally analogous compounds, such as 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene, and should be treated as a precautionary guide. A thorough risk assessment must be conducted before handling this chemical.

Chlorinated nitroaromatic compounds are generally considered hazardous.[\[2\]](#)[\[10\]](#)[\[11\]](#)

Primary Hazards (based on analogs):

- Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Carcinogenicity: Suspected of causing cancer.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Mutagenicity: Suspected of causing genetic defects.[\[10\]](#)[\[11\]](#)
- Organ Damage: May cause damage to organs through prolonged or repeated exposure.[\[10\]](#)
[\[12\]](#)
- Environmental Hazard: Toxic to aquatic life with long-lasting effects.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Precautionary Measure	Recommended Protocol
Engineering Controls	Handle only inside a certified chemical fume hood.
Personal Protective Equipment (PPE)	Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[11]
Handling	Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[11]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[12]
Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Section 4: Analytical Characterization Protocol

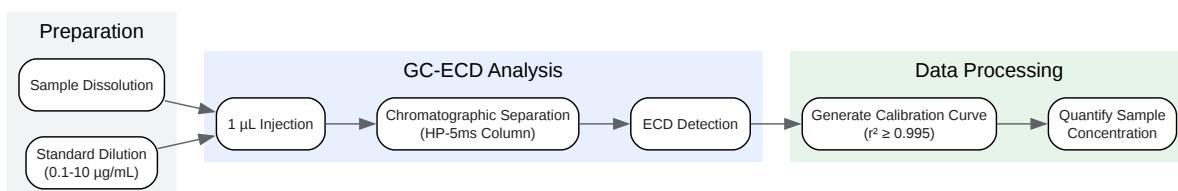
Rationale for Method Selection

For the quantitative analysis of a halogenated nitroaromatic compound like **1-Chloro-2-ethyl-4-nitrobenzene**, Gas Chromatography with an Electron Capture Detector (GC-ECD) is the method of choice.[13][14] The ECD is highly sensitive to electrophilic functional groups, making it exceptionally well-suited for detecting both the chloro- and nitro- substituents on the molecule. This provides high selectivity and low detection limits, which are often required in pharmaceutical and environmental analyses.[14]

Experimental Protocol: GC-ECD Analysis

This protocol provides a self-validating system for the identification and quantification of **1-Chloro-2-ethyl-4-nitrobenzene**.

1. Preparation of Standards & Samples:
 - a. Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of **1-Chloro-2-ethyl-4-nitrobenzene** reference standard and dissolve in 10.0 mL of hexane or another suitable solvent (e.g., ethyl acetate) in a volumetric flask.
 - b. Working


Calibration Standards: Perform serial dilutions of the Primary Stock Standard to prepare a set of at least five calibration standards spanning the expected sample concentration range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 $\mu\text{g/mL}$). c. Sample Preparation: Dissolve the sample matrix containing the analyte in the same solvent used for the standards to a concentration within the calibration range.

2. Instrumentation and Conditions: a. Gas Chromatograph: Agilent 8890 or equivalent, equipped with an Electron Capture Detector. b. Column: HP-5ms (30 m x 0.25 mm x 0.25 μm) or equivalent 5% phenyl-methylpolysiloxane capillary column. c. Carrier Gas: Helium or Nitrogen, constant flow rate of 1.0 mL/min. d. Injector: Split/Splitless inlet, operated in splitless mode. Injector temperature: 250°C. e. Oven Temperature Program:

- Initial Temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Final Hold: Hold at 280°C for 5 minutes. f. Detector: ECD, Temperature: 300°C. Makeup gas (Nitrogen) flow: 30 mL/min.

3. Data Acquisition and Analysis: a. Injection: Inject 1 μL of each standard and sample. b. Calibration Curve: Generate a calibration curve by plotting the peak area of the analyte against the concentration for each standard. The curve must have a correlation coefficient (r^2) of ≥ 0.995 for the results to be considered valid. c. Quantification: Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the quantitative analysis of **1-Chloro-2-ethyl-4-nitrobenzene**.

References

- PubChem Compound Summary for CID 20792203, **1-Chloro-2-ethyl-4-nitrobenzene**.
- PubChem Compound Summary for CID 285846, 1-(2-Chloroethyl)-4-nitrobenzene.
- PubChem Compound Summary for CID 13792156, 1-Chloro-4-ethyl-2-nitro-benzene.
- Chemical Register, **1-Chloro-2-ethyl-4-nitrobenzene** (CAS No. 49709-31-1) Suppliers. Chemical Register. [\[Link\]](#)
- Testbook, What is the correct IUPAC name of this arom
- PubChem Compound Summary for CID 15892659, 4-Chloro-1-ethyl-2-nitrobenzene.
- Loba Chemie, 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry, Analytical Methods for Nitrobenzenes.
- Al-Hourani, B. J., et al. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. *Molecules*, 15(11), 8276-8283. MDPI. [\[Link\]](#)
- PubChem Compound Summary for CID 4113449, 1-Chloro-2-ethyl-5-nitrobenzene.
- CPAchem, Safety data sheet for 1-Chloro-4-nitrobenzene. CPAchem. [\[Link\]](#)
- ResearchGate, Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
- Vedantu, The IUPAC name of compound A1Chloro2 nitro4methylbenzene. Vedantu. [\[Link\]](#)
- PrepChem, Synthesis of 3-chloro-nitro-benzene. PrepChem.com. [\[Link\]](#)
- ResearchGate, Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- Institute of Science, Nagpur, Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [\[Link\]](#)
- Google Patents, Method for preparing 1-nitro-ethyl-nitrobenzene compound.
- U.S.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Chloro-2-ethyl-4-nitrobenzene | C8H8ClNO2 | CID 20792203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 49709-31-1|1-Chloro-2-ethyl-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. 1-Chloro-2-ethyl-4-nitrobenzene (CAS No. 49709-31-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. 1-(2-Chloroethyl)-4-nitrobenzene | C8H8CINO2 | CID 285846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Chloro-4-ethyl-2-nitro-benzene | C8H8CINO2 | CID 13792156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-1-ethyl-2-nitrobenzene | C8H8CINO2 | CID 15892659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 36680-46-3|4-Chloro-2-ethyl-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 10. lobachemie.com [lobachemie.com]
- 11. westliberty.edu [westliberty.edu]
- 12. cpachem.com [cpachem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. epa.gov [epa.gov]
- To cite this document: BenchChem. [Section 1: Compound Identification and Core Physical Properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3268797#1-chloro-2-ethyl-4-nitrobenzene-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com